molecular formula C6H14Cl2N4O B6216669 [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride CAS No. 2742660-72-4

[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride

Cat. No. B6216669
CAS RN: 2742660-72-4
M. Wt: 229.1
InChI Key:
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Description

[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride (APTD) is a novel synthetic compound that has recently been developed for use in laboratory experiments. It is an organic compound with a molecular weight of 215.7 g/mol, and it is a white, crystalline solid. APTD is a derivative of 1H-1,2,3-triazol-4-ylmethanol, and it has a variety of applications in scientific research.

Scientific Research Applications

[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride has a variety of applications in scientific research, including its use as a chiral ligand for asymmetric catalysis, a catalyst for organic reactions, and a reagent for the synthesis of heterocyclic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, such as antibiotics, antidiabetic drugs, and anti-cancer drugs.

Mechanism of Action

[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride acts as a chiral ligand for asymmetric catalysis, which is a process that is used to produce enantiomerically pure compounds. In this process, the [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride binds to a metal center, such as a transition metal, and modifies the metal’s electronic structure in such a way that it induces an asymmetric reaction. This asymmetric reaction then produces enantiomerically pure compounds.
Biochemical and Physiological Effects
[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride is not known to have any direct biochemical or physiological effects on humans or other organisms. It is primarily used as a reagent in laboratory experiments, and its effects are limited to the reactions in which it is used.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride in laboratory experiments is that it can be used to produce enantiomerically pure compounds, which are compounds with only one enantiomer. This is important because many compounds exist in two forms, known as enantiomers, and only one of these forms is biologically active. Using [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride to produce enantiomerically pure compounds can help scientists to identify the biologically active form of a compound.
However, there are also some limitations to using [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not always easy to remove [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride from a reaction mixture, which can lead to contamination of the final product.

Future Directions

Future research on [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride could focus on developing more efficient synthesis methods, as well as more efficient methods for removing [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride from reaction mixtures. Additionally, research could be done to explore the potential of using [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride in other types of reactions, such as in the synthesis of polymers or in the synthesis of drugs. Finally, further research could be done to investigate the potential of using [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride for the production of enantiomerically pure compounds in a more efficient and cost-effective manner.

Synthesis Methods

[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride is synthesized through a two-step process, beginning with the reaction of 1H-1,2,3-triazol-4-ylmethanol with ethyl chloroformate. This reaction yields the intermediate product, ethyl [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoate, which is then reacted with hydrochloric acid to produce the final product, [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride involves the reaction of propargyl alcohol with azide followed by reduction of the resulting triazole compound with sodium borohydride and subsequent reaction with 3-aminopropylamine to yield the final product.", "Starting Materials": [ "Propargyl alcohol", "Sodium azide", "Sodium borohydride", "3-aminopropylamine", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with sodium azide in the presence of copper sulfate and sodium ascorbate to yield 1-azido-3-propyn-2-ol.", "Step 2: 1-azido-3-propyn-2-ol is reduced with sodium borohydride in methanol to yield 1-(3-hydroxypropyl)-1H-1,2,3-triazole.", "Step 3: 1-(3-hydroxypropyl)-1H-1,2,3-triazole is reacted with 3-aminopropylamine in the presence of hydrochloric acid to yield [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol.", "Step 4: [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol is then treated with hydrochloric acid to yield [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride." ] }

CAS RN

2742660-72-4

Molecular Formula

C6H14Cl2N4O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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